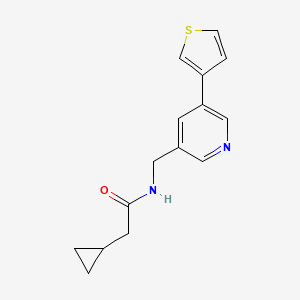
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate” is a research chemical with the CAS No [400077-01-2] . It has a molecular formula of C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 282.12 g/mol and a molecular formula of C13H9Cl2NO2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The chemical (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate is a versatile intermediate in organic synthesis. Studies have demonstrated its utility in generating various chemical structures through nucleophilic and electrophilic reactions. For instance, it serves as a precursor for the synthesis of pyrimidinium ylides, which have shown potential as nucleophilic reagents and 1,3-dipoles in synthetic chemistry. These compounds exhibit a range of stabilities and reactivities that can be tuned by substituent variations, offering pathways to diverse molecular architectures with potential biological activities (Moldoveanu & Mangalagiu, 2005).
Coordination Chemistry
Research on coordination chemistry has leveraged derivatives of this compound for the development of novel ligands. These ligands are instrumental in forming luminescent lanthanide compounds and iron complexes, showcasing unusual thermal and photochemical spin-state transitions. Such compounds are crucial for applications in biological sensing and the development of materials with unique magnetic properties (Halcrow, 2005).
Biological Activity
On the biological front, derivatives of this compound have been tested for their antimicrobial properties. Some compounds exhibit remarkable activity against a variety of microorganisms, including both bacteria and fungi. This highlights their potential as templates for the design of new antimicrobial agents, emphasizing the importance of structural modifications to enhance biological activity (Eldeab, 2019).
Material Science
In material science, the precursor role of this compound has been explored for synthesizing polymeric materials. These materials possess unique electronic and structural properties, making them suitable for applications in electronics and nanotechnology. For example, the compound has been used in the preparation of poly(p-phenylene), demonstrating the compound's versatility in facilitating the synthesis of high-performance polymers with desirable conductivity and stability (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-2-10(3-5-11)13(17)18-8-9-1-6-12(15)16-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLDCCXXPGTJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)
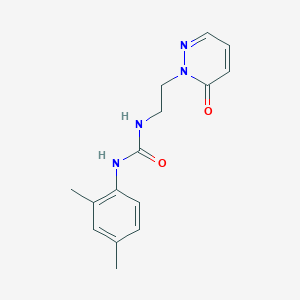
![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)

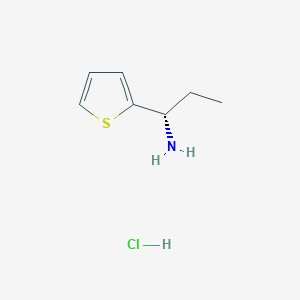
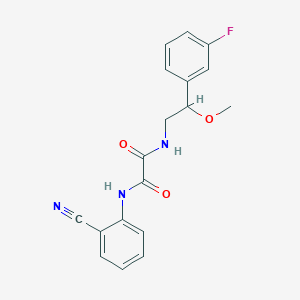
![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
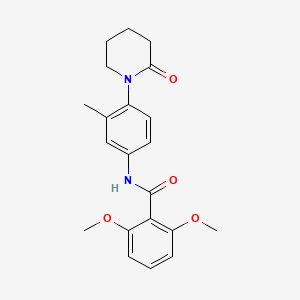
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
